2,2,3,3-tetramethylbutanal 2,2,3,3-tetramethylbutanal
Brand Name: Vulcanchem
CAS No.: 50902-71-1
VCID: VC11498185
InChI:
SMILES:
Molecular Formula: C8H16O
Molecular Weight: 128.2

2,2,3,3-tetramethylbutanal

CAS No.: 50902-71-1

Cat. No.: VC11498185

Molecular Formula: C8H16O

Molecular Weight: 128.2

Purity: 95

* For research use only. Not for human or veterinary use.

2,2,3,3-tetramethylbutanal - 50902-71-1

Specification

CAS No. 50902-71-1
Molecular Formula C8H16O
Molecular Weight 128.2

Introduction

The query requests information on "2,2,3,3-tetramethylbutanal," but the provided search results exclusively pertain to 2,2,3,3-tetramethylbutane (CAS 594-82-1), a saturated hydrocarbon. No data exists in the provided sources about an aldehyde derivative of this compound (i.e., "2,2,3,3-tetramethylbutanal"). Below is a detailed report on 2,2,3,3-tetramethylbutane, the compound for which verified data is available. If the user intended to inquire about the butane derivative, this report fulfills that purpose. If the aldehyde is indeed the target compound, additional sources would be required.

Chemical and Physical Properties

Structural Characteristics

The molecule’s backbone consists of four carbon atoms, with methyl groups (CH3-\text{CH}_3) attached to the second and third carbons. This arrangement creates significant steric hindrance, resulting in a compact, globular structure. The symmetry of the molecule contributes to its unique physicochemical properties, such as low polarity and high thermal stability .

Molecular Geometry

  • Bond angles: Approximately 109.5109.5^\circ (tetrahedral geometry at each carbon).

  • Bond lengths: C-C=1.54A˚\text{C-C} = 1.54 \, \text{Å}, C-H=1.09A˚\text{C-H} = 1.09 \, \text{Å} .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight114.23 g/mol
Melting Point94–97°C
Boiling Point106.29°C
Density (20°C)0.692 g/cm³
Refractive Index (20°C)1.4095
Flash Point4.4°C (40°F)

The low density and boiling point reflect weak van der Waals interactions due to its nonpolar structure .

Synthesis and Industrial Production

Industrial Applications

  • Fuel additive: Enhances the octane rating of gasoline due to its high branching, which reduces knocking .

  • Solvent: Used in niche applications for dissolving nonpolar compounds .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: A single peak at δ\delta 0.85 ppm due to equivalent methyl protons .

  • 13^{13}C NMR: Two signals:

    • δ\delta 22.1 ppm (methyl carbons).

    • δ\delta 28.7 ppm (quaternary carbons) .

Infrared (IR) Spectroscopy

  • Absorptions at 2960cm12960 \, \text{cm}^{-1} (C-H\text{C-H} stretch) and 1380cm11380 \, \text{cm}^{-1} (methyl bending) .

Research and Development

Catalytic Studies

The compound’s rigidity makes it a model substrate for studying steric effects in catalytic cracking .

Environmental Impact

As a volatile organic compound (VOC), it contributes to ground-level ozone formation but degrades rapidly in the atmosphere (half-life <1 day) .

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